2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
“2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” is a synthetic organic compound that belongs to the class of benzoxathioles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” typically involves multi-step organic reactions. One common approach is the condensation of a benzoxathiole derivative with a suitable phenylprop-2-enoate precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its interactions with biological targets, such as enzymes or receptors, are studied to design more potent and selective therapeutic agents.
Industry
In the industrial sector, “this compound” may be used in the production of specialty chemicals, polymers, or advanced materials. Its chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of “2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate” include other benzoxathioles and phenylprop-2-enoate derivatives. Examples include:
- 2-oxo-7-phenyl-1,3-benzoxathiole
- 3-(4-methoxyphenyl)prop-2-enoic acid
- 2-oxo-7-phenyl-1,3-benzoxathiole-5-carboxylic acid
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16O5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H16O5S/c1-26-17-10-7-15(8-11-17)9-12-21(24)27-18-13-19(16-5-3-2-4-6-16)22-20(14-18)29-23(25)28-22/h2-14H,1H3/b12-9+ |
InChI Key |
MKULSZIZDYQAGB-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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